Enbezotinib - 2359649-81-1

Enbezotinib

Catalog Number: EVT-10959718
CAS Number: 2359649-81-1
Molecular Formula: C21H21FN6O3
Molecular Weight: 424.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Enbezotinib is an orally bioavailable selective dual inhibitor of fusions and mutations involving the proto-oncogene receptor tyrosine kinase rearranged during transfection (ret) and the src family tyrosine kinases, with potential antineoplastic activity. Upon oral administration, enbezotinib specifically targets and binds to ret mutants and ret-containing fusion products. This results in an inhibition of cell growth of tumor cells that exhibit increased ret activity. By inhibiting src kinase-mediated signaling and reducing the src-initiated recruitment of multiple receptor tyrosine kinases involved in bypass resistance, enbezotinib may be able to overcome tumor resistance which may increase its therapeutic effect. Ret overexpression, activating mutations, and fusions result in the upregulation and/or overactivation of ret tyrosine kinase activity in various cancer cell types; dysregulation of ret activity plays a key role in the development and progression of these cancers. Src tyrosine kinases are upregulated in many tumor cells and play important roles in tumor cell proliferation, survival, migration, invasion and angiogenesis. Src upregulation is seen in tumors with acquired resistance to RET inhibitors.
Overview

Enbezotinib, also known as TPX-0046, is an experimental anticancer medication primarily recognized for its role as a selective inhibitor of the rearranged during transfection (RET) kinase. It also inhibits SRC kinase, which is involved in various cellular signaling pathways. Enbezotinib is designed to target RET mutations and fusion proteins implicated in oncogenesis, making it a potential therapeutic option for cancers such as non-small cell lung cancer and medullary thyroid carcinoma. The compound's molecular formula is C21H21FN6O3, and it has garnered significant attention for its unique mechanism of action and therapeutic potential in targeted cancer therapy .

Source and Classification

Enbezotinib is classified under small-molecule inhibitors and falls within the category of targeted therapies aimed at specific oncogenic drivers. It is derived from a series of compounds designed to inhibit RET kinase activity effectively. The compound has been synthesized and characterized through various chemical methods, which are essential for its development into a viable treatment option .

Synthesis Analysis

Methods

The synthesis of enbezotinib involves several key steps that typically include:

  1. Formation of Intermediates: Initial reactions create key intermediates that serve as building blocks for the final compound.
  2. Coupling Reactions: These reactions are crucial for constructing the final molecular structure of enbezotinib.

While the specific synthetic routes are proprietary, general methods may involve:

  • Convergent Synthesis: Utilizing multiple pathways to synthesize different parts of the molecule simultaneously before combining them.
  • Functional Group Modifications: Employing reactions such as oxidation and reduction to modify functional groups critical for biological activity.

Technical Details

The synthesis process must be optimized for yield and purity to support clinical trials and eventual commercialization. Techniques such as high-performance liquid chromatography (HPLC) are often employed for purification and analysis of the synthesized compounds.

Molecular Structure Analysis

Structure

Enbezotinib's molecular structure can be represented by its chemical formula C21H21FN6O3C_{21}H_{21}FN_{6}O_{3}. The compound features a complex arrangement that includes:

  • A fluorine atom,
  • Multiple nitrogen atoms,
  • A hydroxyl group.

Data

The molar mass of enbezotinib is approximately 424.436 g/mol. Its structural representation includes various functional groups that contribute to its inhibitory activity against RET and SRC kinases .

Chemical Reactions Analysis

Enbezotinib undergoes several types of chemical reactions, including:

  1. Oxidation: This reaction modifies functional groups on the compound, potentially altering its biological activity.
  2. Reduction: Reduction reactions can convert specific functional groups, such as nitro groups into amines.
  3. Substitution: Nucleophilic substitution reactions can occur, where one functional group is replaced by another, affecting the compound's reactivity.

These reactions are crucial for optimizing the compound's properties and enhancing its efficacy as a therapeutic agent.

Mechanism of Action

Enbezotinib exerts its effects primarily by inhibiting the activity of RET and SRC kinases. These kinases play vital roles in cell signaling pathways that regulate cell growth, differentiation, and survival:

  • Inhibition Process: By binding to the ATP-binding sites of RET and SRC kinases, enbezotinib prevents their autophosphorylation, which is necessary for their activation.
  • Impact on Cancer Cells: This inhibition disrupts downstream signaling pathways that promote tumor growth and survival, leading to reduced proliferation and increased apoptosis in cancer cells harboring RET alterations .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Enbezotinib typically appears as a solid at room temperature.
  • Molecular Weight: Approximately 424.436 g/mol.
  • Solubility: It exhibits varying solubility in different solvents, which is important for formulation development.

Chemical Properties

  • Reactivity: Enbezotinib can undergo oxidation, reduction, and substitution reactions.
  • Stability: The compound's stability under various conditions influences its storage and handling requirements.

These properties are essential for understanding how enbezotinib behaves in biological systems and during drug formulation .

Applications

Enbezotinib has significant potential in scientific research and clinical applications:

  • Cancer Treatment: It is being investigated for its efficacy against cancers associated with RET mutations, particularly non-small cell lung cancer and medullary thyroid carcinoma.
  • Targeted Therapy Development: As a selective inhibitor, enbezotinib represents a promising approach in developing targeted therapies aimed at specific genetic alterations in tumors.

Research continues to explore its full therapeutic potential, including combination therapies with other agents to enhance efficacy against resistant cancer types .

Properties

CAS Number

2359649-81-1

Product Name

Enbezotinib

IUPAC Name

(3S,7R,17S)-12-fluoro-17-methyl-2,16-dioxa-8,14,19,23,24,26-hexazahexacyclo[22.3.1.03,7.08,27.010,15.021,25]octacosa-1(28),10(15),11,13,21(25),22,26-heptaen-20-one

Molecular Formula

C21H21FN6O3

Molecular Weight

424.4 g/mol

InChI

InChI=1S/C21H21FN6O3/c1-11-6-23-20(29)14-8-25-28-10-17-19(26-18(14)28)27(15-3-2-4-16(15)31-17)9-12-5-13(22)7-24-21(12)30-11/h5,7-8,10-11,15-16H,2-4,6,9H2,1H3,(H,23,29)/t11-,15+,16-/m0/s1

InChI Key

BYYQDEOVMILBQT-XZJROXQQSA-N

Canonical SMILES

CC1CNC(=O)C2=C3N=C4C(=CN3N=C2)OC5CCCC5N4CC6=C(O1)N=CC(=C6)F

Isomeric SMILES

C[C@H]1CNC(=O)C2=C3N=C4C(=CN3N=C2)O[C@H]5CCC[C@H]5N4CC6=C(O1)N=CC(=C6)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.